2-Bromo-5-difluoromethoxy-3-nitrotoluene
Overview
Description
2-Bromo-5-difluoromethoxy-3-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . It is characterized by the presence of bromine, difluoromethoxy, and nitro functional groups attached to a toluene ring. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-difluoromethoxy-3-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of toluene to introduce a nitro group at the meta position.
Bromination: The bromination of the nitrotoluene derivative to introduce a bromine atom at the ortho position relative to the methyl group.
Each of these steps requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid and sulfuric acid), brominating agents (e.g., bromine or N-bromosuccinimide), and difluoromethoxylating agents (e.g., difluoromethyl ether) under controlled temperatures and reaction times .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-difluoromethoxy-3-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-Bromo-5-difluoromethoxy-3-aminotoluene.
Oxidation: Formation of 2-Bromo-5-difluoromethoxy-3-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-5-difluoromethoxy-3-nitrotoluene has several scientific research applications, including:
Pharmaceutical Research: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Chemical Synthesis: Employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Material Science: Investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Used in the study of biological pathways and the development of biochemical assays
Mechanism of Action
The mechanism of action of 2-Bromo-5-difluoromethoxy-3-nitrotoluene depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The presence of functional groups like bromine, nitro, and difluoromethoxy can influence the compound’s reactivity and interaction with biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-difluoromethoxy-5-nitrotoluene: Similar structure but with different positional isomerism.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar bromine and fluorine substitution but lacks the nitro group.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar bromine substitution but with different functional groups
Uniqueness
2-Bromo-5-difluoromethoxy-3-nitrotoluene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required .
Properties
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(15-8(10)11)3-6(7(4)9)12(13)14/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRICLCHWOHGTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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